Cas no 338404-71-0 (6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde structure
338404-71-0 structure
Product Name:6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
CAS No:338404-71-0
MF:C13H9ClN2OS2
MW:308.806359052658
CID:6786852
PubChem ID:1473282
Update Time:2025-07-25

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • AKOS005087438
    • 3E-350S
    • 6-[(3-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
    • 338404-71-0
    • 6-{[(3-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
    • 6-[(3-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
    • 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
    • Inchi: 1S/C13H9ClN2OS2/c14-10-3-1-2-9(6-10)8-19-12-11(7-17)16-4-5-18-13(16)15-12/h1-7H,8H2
    • InChI Key: FJMAPSRCMFZZPQ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CSC1=C(C=O)N2C=CSC2=N1

Computed Properties

  • Exact Mass: 307.9844830g/mol
  • Monoisotopic Mass: 307.9844830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 87.9Ų

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Pricemore >>

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Additional information on 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Introduction to 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 338404-71-0)

6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound, identified by the CAS number 338404-71-0, belongs to the class of imidazothiazole derivatives, which are known for their diverse pharmacological properties. The presence of a sulfanyl group linked to a chlorobenzyl moiety and the integration of an imidazo[2,1-b][1,3]thiazole core contribute to its distinctive chemical and biological characteristics.

The synthesis of 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves multi-step organic transformations that highlight the synthetic prowess required to construct such intricate scaffolds. The reaction sequence typically begins with the formation of the imidazothiazole ring system, followed by functionalization at the 5-position with an aldehyde group. The introduction of the sulfanyl group at the 6-position and the attachment of the chlorobenzyl moiety further refine the molecular architecture, enhancing its potential as a pharmacophore.

Recent advancements in medicinal chemistry have demonstrated that derivatives of imidazothiazole exhibit a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties, which have been extensively studied in preclinical models. The aldehyde functionality in 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde serves as a versatile handle for further chemical modifications, enabling the development of novel analogs with enhanced efficacy and selectivity.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of an imidazothiazole core with a chlorobenzyl sulfanyl group creates a molecular template that can interact with various biological targets. For instance, studies have shown that imidazothiazole derivatives can modulate enzyme activity and receptor binding, making them promising candidates for therapeutic intervention. The aldehyde group further extends these possibilities by allowing condensation reactions with nucleophiles such as amines or hydrazines, leading to heterocyclic compounds with novel biological profiles.

In the context of contemporary research, 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been explored for its role in addressing emerging therapeutic challenges. For example, cancer research has identified that imidazothiazole derivatives can inhibit key pathways involved in tumor growth and metastasis. The specific arrangement of functional groups in this compound may contribute to its ability to selectively target cancer cells while minimizing toxicity to healthy tissues. This selective toxicity is a critical factor in developing effective anticancer agents.

The anti-inflammatory potential of 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has also been investigated in detail. Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. By modulating inflammatory pathways such as NF-κB and MAPK signaling cascades, this compound may offer a new therapeutic approach for managing inflammation-related conditions. Preliminary in vitro studies have indicated that it can reduce pro-inflammatory cytokine production and attenuate inflammatory responses in cellular models.

Beyond its biological activities, the synthetic utility of 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde makes it a valuable intermediate in drug development pipelines. Its structural complexity allows for diverse chemical modifications without compromising the core pharmacophoric elements necessary for biological activity. This flexibility is particularly important in modern drug design strategies where optimizing potency while maintaining safety is paramount.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been employed to predict how 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde interacts with biological targets at the molecular level. These simulations provide insights into binding affinities and mechanism-of-action hypotheses that guide experimental validation efforts. By integrating computational methods with traditional wet chemistry approaches, researchers can accelerate the discovery process and identify lead compounds more efficiently.

The future directions for research on 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde are promising and multifaceted. One area of interest is exploring its efficacy in animal models to assess its potential as a therapeutic agent. Additionally, investigating its pharmacokinetic properties will be crucial for understanding how it behaves within living systems and determining optimal dosing regimens.

Another exciting avenue is studying how variations in its structure can influence its biological activity. By systematically modifying substituents such as the chlorobenzyl sulfanyl group or introducing additional functional groups at different positions on the imidazothiazole core, 6-[ ( 3 - Chlor ob en z yl ) su l f any l ] i mid azo [ 2 , 1 - b ] [ 1 , 3 ] th i az o l e - 5 - car bal de hyd r e d e could be optimized for specific therapeutic applications.

In conclusion, 6-[ ( 3 - Ch lor ob en z yl ) su l f any l ] i mid azo [ 2 , 1 - b ] [ 1 , 3 ] th i az o l e - 5 - car bal de hyd r e d e (CAS No. 338404-71-0) represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential biological activities. Its synthesis exemplifies modern organic synthesis techniques while offering opportunities for further exploration in drug discovery and development.

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